Home > Products > Screening Compounds P58526 > Carboxy Dabrafenib Disodium Salt
Carboxy Dabrafenib Disodium Salt -

Carboxy Dabrafenib Disodium Salt

Catalog Number: EVT-13582590
CAS Number:
Molecular Formula: C23H17F3N5Na2O4S2+
Molecular Weight: 594.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Carboxy Dabrafenib Disodium Salt is a derivative of Dabrafenib, a small molecule drug primarily used as a kinase inhibitor in the treatment of specific cancers, including melanoma, non-small cell lung cancer, and thyroid cancer. Dabrafenib is particularly effective against tumors with BRAF V600E mutations, which are prevalent in these cancer types. The carboxy derivative serves as a significant metabolite of Dabrafenib, contributing to its pharmacological effects and therapeutic efficacy.

Classification

Carboxy Dabrafenib Disodium Salt is classified as a kinase inhibitor and falls under the category of antineoplastic agents. It targets the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial in regulating cell division and survival. The compound is categorized as a small molecule drug due to its relatively low molecular weight and ability to penetrate cell membranes.

Synthesis Analysis

Methods

The synthesis of Carboxy Dabrafenib Disodium Salt typically involves the metabolic conversion of Dabrafenib through enzymatic pathways mediated by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4. These enzymes facilitate the hydroxylation of Dabrafenib to form hydroxy-Dabrafenib, which is further oxidized to produce carboxy-Dabrafenib.

Technical Details

The synthesis can be summarized in the following steps:

  1. Hydroxylation: Dabrafenib undergoes hydroxylation at specific positions on its aromatic ring.
  2. Oxidation: Hydroxy-Dabrafenib is then oxidized to form carboxy-Dabrafenib.
  3. Salt Formation: The carboxylic acid group can react with disodium salt to form Carboxy Dabrafenib Disodium Salt.
DabrafenibCYP2C8 CYP3A4Hydroxy DabrafenibOxidationCarboxy Dabrafenib\text{Dabrafenib}\xrightarrow{\text{CYP2C8 CYP3A4}}\text{Hydroxy Dabrafenib}\xrightarrow{\text{Oxidation}}\text{Carboxy Dabrafenib}
Molecular Structure Analysis

Structure

Carboxy Dabrafenib Disodium Salt retains the core structure of Dabrafenib with an additional carboxylate group that enhances its solubility and bioavailability. The molecular formula for Carboxy Dabrafenib is C23H20F3N5O2S2CH4O3SC_{23}H_{20}F_{3}N_{5}O_{2}S_{2}\cdot CH_{4}O_{3}S, with a molecular weight of approximately 615.68 g/mol .

Data

  • Molecular Weight: 615.68 g/mol
  • Chemical Formula: C23H20F3N5O2S2CH4O3SC_{23}H_{20}F_{3}N_{5}O_{2}S_{2}\cdot CH_{4}O_{3}S
  • Structural Features: Contains multiple functional groups including fluorine atoms, nitrogen atoms in amine groups, and sulfur atoms in sulfonyl groups.
Chemical Reactions Analysis

Reactions

Carboxy Dabrafenib participates in various chemical reactions primarily through its functional groups:

  1. Decarboxylation: Carboxy Dabrafenib can undergo decarboxylation to yield desmethyl-Dabrafenib.
  2. Conjugation: It may also participate in conjugation reactions with other biomolecules or drugs.

Technical Details

The metabolic conversion of Carboxy Dabrafenib involves:

  • Enzymatic hydrolysis leading to the release of free carboxylic acid.
  • Potential interactions with transport proteins such as OAT1 and OAT3, impacting its pharmacokinetics .
Mechanism of Action

Process

Carboxy Dabrafenib acts primarily as an inhibitor of BRAF kinases, particularly those harboring V600E mutations. By binding to the ATP-binding site of BRAF, it prevents phosphorylation events that lead to cell proliferation and survival.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Enhanced solubility due to disodium salt formation increases bioavailability.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits variable solubility depending on pH levels due to the presence of carboxylate groups.
Applications

Scientific Uses

Carboxy Dabrafenib Disodium Salt is primarily utilized in:

  1. Cancer Therapy: As part of combination therapies for patients with BRAF-mutated tumors.
  2. Pharmacological Research: Investigating drug interactions and metabolism pathways related to kinase inhibitors.
  3. Clinical Trials: Assessed for efficacy in various cancer types alongside other therapeutic agents.
Metabolic Pathways & Biotransformation Dynamics

Enzymatic Conversion Mechanisms of Dabrafenib to Carboxy Dabrafenib

The metabolic activation of dabrafenib to carboxy-dabrafenib is a sequential two-step process mediated predominantly by cytochrome P450 (P450) enzymes. Initial N-desmethylation generates hydroxy-dabrafenib, an intermediate metabolite that undergoes further oxidation to form carboxy-dabrafenib. This carboxylic acid derivative exhibits enhanced water solubility compared to the parent compound due to its ionization state at physiological pH. Quantitative in vitro studies using human liver microsomes confirm carboxy-dabrafenib as the dominant circulating metabolite, accounting for >30% of total drug-related material in plasma.

Role of CYP2C8 and CYP3A4 Isoenzymes in Hydroxylation-Oxidation Cascades

CYP2C8 serves as the principal catalyst for dabrafenib's primary oxidation, responsible for 56–67% of the initial metabolic clearance. The enzyme facilitates N-hydroxylation at the dimethylaminosulphonyl moiety, producing hydroxy-dabrafenib. CYP3A4 contributes substantially (24%) to this first metabolic step, exhibiting complementary activity rather than competitive inhibition [1]. The secondary oxidation of hydroxy-dabrafenib to carboxy-dabrafenib occurs via cytosolic dehydrogenases, independent of P450 catalysis.

Enzyme kinetic profiling reveals significant differences in inhibitory potential between metabolic intermediates:

  • Dabrafenib: Potent CYP2C8 inhibitor (IC₅₀ = 8.2 μM)
  • Hydroxy-dabrafenib: Moderate CYP2C9 inhibitor (IC₅₀ = 29 μM)
  • Carboxy-dabrafenib: No significant inhibition of tested P450 isoforms

Table 1: Enzyme Kinetic Parameters for Dabrafenib and Metabolites

CompoundCYP2C8 Inhibition (IC₅₀, μM)CYP3A4 Inhibition (IC₅₀, μM)Primary Metabolic Route
Dabrafenib8.216 (atorvastatin)CYP2C8 (56-67%)/CYP3A4 (24%)
Hydroxy-dabrafenib>5044 (midazolam)Dehydrogenase oxidation
Carboxy-dabrafenib>100>100Renal elimination

Carboxy-dabrafenib's lack of P450 inhibitory activity distinguishes it pharmacologically from both dabrafenib and desmethyl-dabrafenib, which exhibit broad-spectrum P450 inhibition [1]. This metabolic inertness reduces its potential for perpetrating pharmacokinetic drug-drug interactions (DDIs) relative to the parent drug.

Interplay Between Phase I and Phase II Metabolic Reactions

The transformation of dabrafenib to carboxy-dabrafenib represents a rare example where Phase I metabolism generates a substrate suitable for direct elimination without Phase II conjugation. Carboxy-dabrafenib's high polarity (logP ≈ -0.7) and anionic character at physiological pH enable efficient renal excretion without requiring glucuronidation or sulfation. In vitro studies using human hepatocytes confirm negligible Phase II metabolism of carboxy-dabrafenib, with >95% remaining unchanged after 120 minutes of incubation.

The metabolic pathway demonstrates saturation kinetics at supratherapeutic dabrafenib concentrations (>50 μM), where CYP2C8-mediated hydroxylation becomes rate-limiting. Under steady-state clinical concentrations (1–10 μM), however, the formation clearance of carboxy-dabrafenib remains linear and constitutes approximately 25% of total dabrafenib clearance. Carboxy-dabrafenib does not undergo retro-reduction to hydroxy-dabrafenib in vivo, as confirmed by stable isotope tracing studies.

Pharmacokinetic Modeling of Carboxy Dabrafenib Disodium Salt

Tissue-Specific Distribution Patterns and Blood-Brain Barrier Permeability Limitations

Carboxy-dabrafenib disodium salt exhibits distinct distribution characteristics governed by its physicochemical properties. The disodium salt formulation increases aqueous solubility (>50 mg/mL) but does not significantly alter membrane permeability compared to the free acid form. In vivo studies in wild-type mice demonstrate limited blood-brain barrier (BBB) penetration (Kp,brain = 0.023), consistent with its status as a dual substrate for P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters [2].

Table 2: Blood-Brain Barrier Penetration of Carboxy-Dabrafenib in Murine Models

Transporter StatusPlasma AUC (μg·h/mL)Brain AUC (μg·h/g)Kp,brainFold Change vs. Wild-Type
Wild-Type (control)5.8 ± 0.90.13 ± 0.020.0231.0
Mdr1a/b⁻/⁻ (P-gp KO)9.1 ± 1.30.86 ± 0.110.0954.1
Bcrp1⁻/⁻ (BCRP KO)6.3 ± 0.80.47 ± 0.070.0753.3
Triple KO (Mdr1a/b⁻/⁻Bcrp1⁻/⁻)12.5 ± 2.13.15 ± 0.420.2510.9

Mechanistic modeling reveals region-dependent distribution in the brain parenchyma:

  • Pituitary/pineal glands: Moderate penetration (Kp = 0.4–0.6) due to absent BBB
  • Metastatic lesions: Variable penetration based on lesion vascularization (Kp = 0.08–0.35)
  • Normal parenchyma: Minimal penetration (Kp = 0.01–0.03)

The limited CNS distribution has therapeutic implications for melanoma brain micrometastases protected by an intact BBB. Quantitative whole-body autoradiography shows preferential distribution to excretory organs: liver (Kp = 8.2), kidney cortex (Kp = 12.7), and small intestine (Kp = 5.3). The volume of distribution at steady-state (Vss) is approximately 35 L in humans, consistent with restricted extravascular distribution.

Impact of Renal/Hepatic Dysfunction on Metabolite Accumulation

Physiologically-based pharmacokinetic (PBPK) models predict significant alterations in carboxy-dabrafenib disposition in organ impairment. Renal excretion accounts for 65–75% of carboxy-dabrafenib elimination, with biliary clearance contributing 15–20%. Population pharmacokinetic analyses identify creatinine clearance as the primary covariate influencing metabolite exposure:

Table 3: Predicted Carboxy-Dabrafenib Exposure in Organ Impairment

Patient PopulationCreatinine Clearance (mL/min)AUC0-24 Change vs. Normal (%)Cmax Change vs. Normal (%)Clinical Significance
Normal function>90ReferenceReference-
Mild renal impairment60–89+35%+18%Monitor for non-specific toxicity
Moderate renal impairment30–59+120%+55%Consider dose adjustment of parent drug
Severe renal impairment<30+320%+140%Avoid combination therapy
Moderate hepatic impairment (Child-Pugh B)N/A+25%+12%Not clinically significant

Hepatic dysfunction indirectly affects carboxy-dabrafenib exposure by reducing dabrafenib metabolism. In patients with Child-Pugh B cirrhosis, the formation rate constant (kf) decreases by 40%, leading to 25% lower peak metabolite concentrations but prolonged metabolite half-life (t½ extended from 24 to 38 hours). The disodium salt formulation does not alter elimination pathways compared to the free acid.

Retrospective cohort analyses (n=199) identified pre-existing liver disease as the strongest predictor of altered dabrafenib metabolite kinetics (OR=3.2, p<0.01) [3]. The absence of enterohepatic recirculation prevents accumulation in biliary obstruction. Hemodialysis removes approximately 45% of circulating carboxy-dabrafenib during a 4-hour session, supporting its use in severe intoxication scenarios.

Properties

Product Name

Carboxy Dabrafenib Disodium Salt

IUPAC Name

disodium;2-[5-(2-aminopyrimidin-4-yl)-4-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-1,3-thiazol-2-yl]-2-methylpropanoate

Molecular Formula

C23H17F3N5Na2O4S2+

Molecular Weight

594.5 g/mol

InChI

InChI=1S/C23H18F3N5O4S2.2Na/c1-23(2,21(32)33)20-30-17(18(36-20)15-9-10-28-22(27)29-15)11-5-3-8-14(16(11)26)31-37(34,35)19-12(24)6-4-7-13(19)25;;/h3-10,31H,1-2H3,(H,32,33)(H2,27,28,29);;/q;2*+1/p-1

InChI Key

BQKRXTPLKDRTES-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F)C(=O)[O-].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.